
4-Bromo-6-chloro-5-iodo-1H-indazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-6-chloro-5-iodo-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are used in various medicinal applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-chloro-5-iodo-1H-indazole typically involves the halogenation of indazole derivatives. One common method includes the following steps:
Starting Material: The synthesis begins with 4-chloro-2-fluoroaniline.
Chlorination: 4-chloro-2-fluoroaniline is chlorinated using N-chlorosuccinimide (NCS) to yield 4-chloro-2-fluoroaniline.
Bromination: The chlorinated product is then brominated using N-bromosuccinimide (NBS) to obtain 2-bromo-4-chloro-6-fluoroaniline.
Diazotization: The brominated product undergoes diazotization with sodium nitrite and reacts with formaldoxime to form 2-bromo-4-chloro-6-fluorobenzaldehyde.
Cyclization: Finally, 2-bromo-4-chloro-6-fluorobenzaldehyde is cyclized with 80% hydrazine hydrate to produce this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4-Bromo-6-chloro-5-iodo-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and iodine) in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The indazole ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile and catalysts such as palladium or copper.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized indazole derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.
科学研究应用
4-Bromo-6-chloro-5-iodo-1H-indazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying biological pathways and interactions.
Medicine: Indazole derivatives, including this compound, have shown promise in medicinal chemistry for developing new drugs with anticancer, anti-inflammatory, and antimicrobial properties.
Industry: The compound can be used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-Bromo-6-chloro-5-iodo-1H-indazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact mechanism depends on the specific application and the biological system being studied. For example, in medicinal chemistry, the compound may inhibit or activate certain enzymes involved in disease pathways.
相似化合物的比较
Similar Compounds
4-Bromo-6-chloro-1H-indazole: Similar in structure but lacks the iodine atom.
6-Bromo-1H-indazole-4-carboxaldehyde: Contains a formyl group instead of the iodine atom.
4-Chloro-2-fluoroaniline: Used as a starting material in the synthesis of 4-Bromo-6-chloro-5-iodo-1H-indazole.
Uniqueness
This compound is unique due to the presence of three different halogen atoms (bromine, chlorine, and iodine) in its structure
属性
分子式 |
C7H3BrClIN2 |
|---|---|
分子量 |
357.37 g/mol |
IUPAC 名称 |
4-bromo-6-chloro-5-iodo-1H-indazole |
InChI |
InChI=1S/C7H3BrClIN2/c8-6-3-2-11-12-5(3)1-4(9)7(6)10/h1-2H,(H,11,12) |
InChI 键 |
YMNHGLKKZUDODW-UHFFFAOYSA-N |
规范 SMILES |
C1=C2C(=C(C(=C1Cl)I)Br)C=NN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



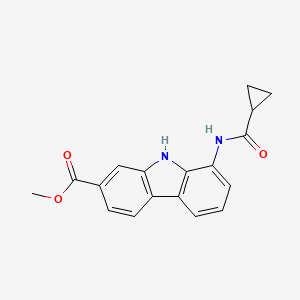
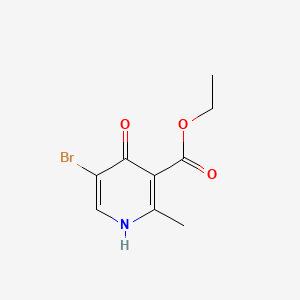

![(9aR)-2-Benzyl-1,3,4,6,7,8,9,9a-octahydropyrazino[1,2-a]pyrazine](/img/structure/B13917419.png)

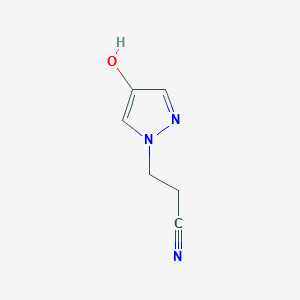
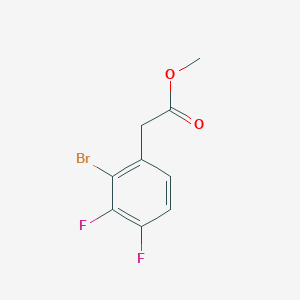
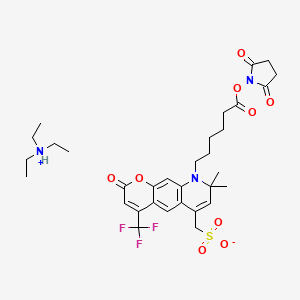
![3-[Benzyl(methyl)amino]oxetane-3-carboxylic acid](/img/structure/B13917460.png)
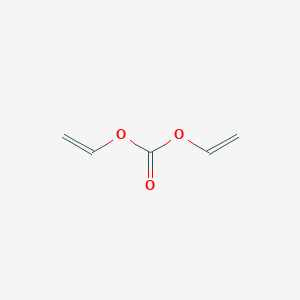


![4-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B13917496.png)
